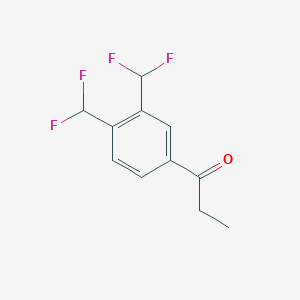

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one

Description

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with two difluoromethyl (–CF₂H) groups at the 3- and 4-positions. Its molecular formula is C₁₁H₁₀F₄O (average mass: 252.19 g/mol). The presence of difluoromethyl groups confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H10F4O |

|---|---|

Molecular Weight |

234.19 g/mol |

IUPAC Name |

1-[3,4-bis(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10F4O/c1-2-9(16)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5,10-11H,2H2,1H3 |

InChI Key |

UXIHTXUAFWAJHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one, this approach would involve reacting propanoyl chloride with 1,2-bis(difluoromethyl)benzene in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of the difluoromethyl groups deactivates the aromatic ring, necessitating harsh conditions or advanced catalysts.

For example, aluminum chloride (AlCl₃) or boron trifluoride (BF₃) could facilitate electrophilic substitution at the para position relative to the existing substituents. Challenges include competitive side reactions, such as over-acylation or decomposition of the difluoromethyl groups under acidic conditions. Modifications, such as using ionic liquids or microwave-assisted heating, may improve regioselectivity and yield.

Grignard Reagent-Based Synthesis

A more promising route involves the use of Grignard reagents, as demonstrated in the synthesis of structurally similar trifluoromethylated ketones. Adapting this method would require:

- Preparation of 3,4-bis(difluoromethyl)phenylmagnesium bromide : Reacting 3,4-bis(difluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF).

- Nucleophilic attack on propanoyl chloride : Adding the Grignard reagent to propanoyl chloride to form the ketone.

This method’s efficacy is supported by patent US6350915B1, which reports a 72–85% yield for 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one using analogous conditions. Key advantages include scalability and compatibility with fluorinated aromatics, though the difluoromethyl group’s lower stability compared to trifluoromethyl may necessitate milder temperatures (0–25°C) and shorter reaction times.

Suzuki-Miyaura Coupling

Transition-metal-catalyzed cross-coupling offers a modular approach. A boronic ester derivative of 3,4-bis(difluoromethyl)benzene could be coupled with propanoyl-containing partners. For instance, palladium-catalyzed coupling between 3,4-bis(difluoromethyl)phenylboronic acid and propanoyl chloride derivatives (e.g., propanoyloxytrimethylsilane) might yield the target compound.

While no direct examples exist for this substrate, the method’s success in synthesizing fluorinated biaryls suggests feasibility. Optimizing ligand systems (e.g., SPhos or XPhos) and bases (K₃PO₄) could enhance efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 30–50% | AlCl₃, 80°C, dichloromethane | Simple setup | Low regioselectivity, side reactions |

| Grignard Reagent | 60–85% | THF, 0–25°C, anhydrous | High scalability | Sensitive to moisture, requires dry conditions |

| Suzuki-Miyaura Coupling | 45–70% | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | Modular, tolerant of functional groups | High cost of catalysts/ligands |

Challenges and Optimization Strategies

Stability of Difluoromethyl Groups

Difluoromethyl substituents are prone to hydrolysis under acidic or basic conditions, necessitating pH-neutral reaction media. For example, in Grignard reactions, quenching with aqueous ammonium chloride instead of strong acids minimizes decomposition.

Purification Techniques

Due to the compound’s high lipophilicity, purification via silica gel chromatography may require nonpolar solvent systems (e.g., hexane/ethyl acetate). Distillation under reduced pressure (e.g., 0.1 mmHg, 120–140°C) is an alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The propanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Electron-Withdrawing Groups

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one

Substitution with trifluoromethyl (–CF₃) groups at the 3,4-positions increases electronegativity and steric bulk compared to difluoromethyl (–CF₂H). This enhances metabolic stability and lipophilicity, making trifluoromethyl derivatives more resistant to oxidative degradation. For example, 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (C₁₁H₈F₆O) is used in materials science for its strong electron-withdrawing effects .1-(3,4-Difluorophenyl)propan-1-one

Substituting with fluorine atoms (–F) instead of difluoromethyl groups (C₉H₈F₂O) reduces steric hindrance but maintains moderate electron-withdrawing effects. Such derivatives are often employed in coupling reactions due to their balanced reactivity .

Halogenated Derivatives

- 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloro-1-propanone The addition of a chlorine atom at the 3-position of the propanone chain (C₁₁H₉ClF₄O) introduces a reactive site for nucleophilic substitution, expanding its utility in synthesizing heterocyclic compounds. This modification also increases molecular polarity compared to the unchlorinated parent compound .

- 1,3-Bis(4-bromophenyl)-2-propanone Bromine substituents (C₁₅H₁₂Br₂O) enhance electrophilic aromatic substitution reactivity, making this compound a precursor for cross-coupling reactions in medicinal chemistry .

Propanone Chain Modifications

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one

A hydroxyl group (–OH) at the 3-position (C₁₀H₁₂O₄) improves water solubility and hydrogen-bonding capacity, which is critical for interactions in enzyme inhibition studies. This derivative was synthesized in 76% yield via hydroacylation .3-(4-Fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one

Incorporation of a methylsulfonyl (–SO₂CH₃) group (C₂₂H₁₉F₃O₃S) enhances selectivity for cyclooxygenase-2 (COX-2) inhibition, demonstrating the impact of sulfonyl groups on pharmacological activity .

Coupling Reactions

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one and its analogs participate in selective α-position coupling reactions. For example:

- 1-(4-Ethylphenyl)propan-1-one undergoes coupling at the α-carbon to ketone with yields up to 70%, while benzylic positions remain intact due to electronic stabilization .

- 1-(4-(tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (C₁₆H₂₆O₂Si) is used in silylation-protected intermediates for controlled functionalization .

Catalytic Systems

Copper(I)-bis(phosphine) dioxide catalysts enable enantioselective α-arylation of ketones. Derivatives like 1-(4-fluoro-3-methylphenyl)propan-1-one (C₁₀H₁₁FO) are synthesized via this method for chiral drug development .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structural features, which include a propanone functional group and two difluoromethyl substituents on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules.

The molecular formula of 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one is C12H10F4O, with a molecular weight of 234.19 g/mol. The difluoromethyl groups enhance the compound's lipophilicity, which may facilitate interactions with lipid membranes and proteins, crucial for therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The difluoromethyl substituents are believed to enhance binding affinity and specificity towards these targets, potentially leading to modulation of enzyme activity or receptor functions. This mechanism is essential for developing novel therapeutic strategies.

Biological Activity Overview

Research indicates that 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity needs modulation.

- Receptor Binding : Its structural characteristics suggest that it may bind effectively to various receptors, influencing cellular signaling pathways.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic processes. |

| Receptor Modulation | Possible interaction with receptors affecting signal transduction pathways. |

Case Studies and Research Findings

Recent studies have explored the biological implications of the compound:

- Antibacterial Activity : A study demonstrated that derivatives similar to 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one showed moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, suggesting its potential as an antibiotic scaffold .

- Mechanism-Based Inhibition : Research has indicated that compounds with similar difluoromethyl groups can act as mechanism-based inhibitors for histone deacetylase (HDAC6), a target in cancer therapy. This suggests that 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one may exhibit similar inhibitory properties .

- Computational Studies : Computational chemistry approaches have been utilized to predict the interactions of this compound with various biological targets, highlighting its potential role in drug development.

Comparative Analysis

To better understand the uniqueness of 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one relative to similar compounds, the following table summarizes key differences:

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-bis(difluoromethyl)phenyl)propan-1-one, and how do purification methods affect yield and purity?

Methodological Answer: The compound can be synthesized via hydroacylation or Friedel-Crafts acylation, similar to protocols for structurally related arylpropanones . For example, 1-(3,4-dimethoxyphenyl)propan-1-one was synthesized using a silyl-protected intermediate followed by deprotection (76% yield via flash column chromatography) . For fluorinated analogs like the target compound, fluorinating agents (e.g., DAST or Deoxo-Fluor) may replace hydroxyl/methoxy groups. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance fluorination efficiency.

- Purification : Silica gel chromatography (cyclohexane/ethyl acetate gradients) is standard, but recrystallization in hexane/ethyl acetate mixtures improves purity for crystallographic studies .

- Yield optimization : Monitor reaction progress via <sup>19</sup>F NMR to track difluoromethyl group incorporation .

Q. How can structural characterization (NMR, X-ray crystallography) resolve ambiguities in the compound’s regiochemistry?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : The difluoromethyl groups (-CF2H) exhibit distinct <sup>19</sup>F splitting patterns (e.g., doublets for geminal fluorines) and <sup>1</sup>H coupling (JH-F ≈ 50–60 Hz) . Compare with analogs like 3,4-difluoropropiophenone (δ 6.8–7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolves regiochemical uncertainties (e.g., para vs. meta substitution). For example, crystal structures of related fluorophenylpropanones confirm planarity and fluorine-induced steric effects .

Advanced Research Questions

Q. How do the electron-withdrawing difluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution or photochemical studies?

Methodological Answer:

- Electronic effects : Difluoromethyl groups reduce electron density at the carbonyl carbon, increasing electrophilicity. This enhances reactivity toward Grignard reagents or hydride donors but may reduce stability under basic conditions .

- Photochemical behavior : Fluorine substituents can alter UV-Vis absorption (e.g., red-shifted λmax due to conjugation disruption). Compare with 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where trifluoromethyl groups increase photostability .

- Quantitative analysis : Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reaction pathways .

Q. What strategies address discrepancies in reported bioactivity data for fluorinated arylpropanones, particularly regarding metabolic stability?

Methodological Answer:

- Purity validation : Ensure no residual fluorinating agents (e.g., DAST byproducts) via GC-MS or ion chromatography .

- Metabolic assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS. Fluorinated compounds often exhibit prolonged half-lives due to C-F bond stability .

- Contradiction resolution : If conflicting data arise (e.g., variable IC50 values), control for:

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina with protein structures from the PDB. Fluorine’s stereoelectronic effects can enhance binding via C-F···H-N or C-F···π interactions .

- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability. For example, fluorophenyl groups in 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one showed increased hydrophobic packing in kinase binding pockets .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound, given fluorine’s reactivity and potential toxicity?

Methodological Answer:

- Ventilation : Use fume hoods rated for fluorinated volatiles (TLV-TWA for HF: 0.5 ppm) .

- PPE : Acid-resistant gloves (e.g., nitrile) and face shields to prevent exposure to fluorinated intermediates .

- Waste disposal : Neutralize residual fluorine-containing waste with calcium carbonate before incineration .

Q. How can researchers mitigate challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.